

# Spectroscopic Analysis of Ethyl 6-amino-3-bromopicolinate: A Comparative Guide

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## Compound of Interest

Compound Name: Ethyl 6-amino-3-bromopicolinate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **Ethyl 6-amino-3-bromopicolinate**, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of expected values derived from closely related analogs and established analytical methodologies. The information herein is intended to support researchers in compound identification, characterization, and quality control.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C8H9BrN2O2	[1]
Molecular Weight	245.07 g/mol	[1]

## Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **Ethyl 6-amino-3-bromopicolinate** and its structural analogs. These comparisons are crucial for understanding the influence of the amino and bromo substituents on the spectral characteristics of the picolinate scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data (Predicted and Experimental) of **Ethyl 6-amino-3-bromopicolinate** and Analogs (in  $\text{CDCl}_3$ )

Compound	Ar-H	-NH <sub>2</sub> (or other)	-OCH <sub>2</sub> CH <sub>3</sub> (quartet)	-OCH <sub>2</sub> CH <sub>3</sub> (triplet)	Other	Source
Ethyl 6-amino-3-bromopicolinate (Predicted)	~7.5-7.7 (d), ~6.4-6.6 (d)	~4.7-5.2 (br s)	~4.4 (q)	~1.4 (t)	N/A	
Methyl 6-amino-3-bromopicolinate	7.60 (d, J=8.72Hz), 6.47 (d, J=7.88Hz)	4.71 (s)	N/A	N/A	3.94 (s, -OCH <sub>3</sub> )	[2]
Ethyl picolinate	8.77, 8.15, 7.86, 7.50	N/A	4.49 (q)	1.45 (t)	[3]	

Note: The predicted  $^1\text{H}$  NMR shifts for **Ethyl 6-amino-3-bromopicolinate** are estimated based on the data from its methyl analog and typical ethyl ester chemical shifts. The aromatic protons are expected to appear as doublets due to coupling. The amino protons often appear as a broad singlet.

Table 2:  $^{13}\text{C}$  NMR Data (Predicted) of **Ethyl 6-amino-3-bromopicolinate**

Position	Predicted Chemical Shift (ppm)
C=O	~165
C6 (C-NH <sub>2</sub> )	~158
C2 (C-COOEt)	~148
C4	~140
C5	~115
C3 (C-Br)	~110
-OCH <sub>2</sub> CH <sub>3</sub>	~61
-OCH <sub>2</sub> CH <sub>3</sub>	~14

Note: Predicted <sup>13</sup>C NMR shifts are based on general substituent effects on aromatic rings and typical values for ethyl esters.

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **Ethyl 6-amino-3-bromopicolinate** and Analogs

Compound	Ionization Mode	[M+H] <sup>+</sup> (m/z)	Molecular Weight	Source
Ethyl 6-amino-3-bromopicolinate	ESI	245.98 / 247.98 (isotope pattern)	245.07	[1]
Methyl 6-amino-3-bromopicolinate	ESI	230.97 / 232.97 (isotope pattern)	230.05	[2]
Ethyl 6-bromopicolinate	GC-MS	See fragmentation pattern	230.06	[4]

Note: The mass spectrum of **Ethyl 6-amino-3-bromopicolinate** is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for <sup>79</sup>Br and <sup>81</sup>Br isotopes),

with peaks at  $m/z$  245.98 and 247.98 for the protonated molecule  $[M+H]^+$ .

## Experimental Protocols

The following are generalized protocols for acquiring NMR and ESI-MS data for aromatic amines and related small molecules.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). Ensure the sample is fully dissolved.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- **$^1H$  NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **$^{13}C$  NMR Acquisition:**
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}C$ .
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[\[5\]](#)[\[6\]](#)[\[7\]](#)

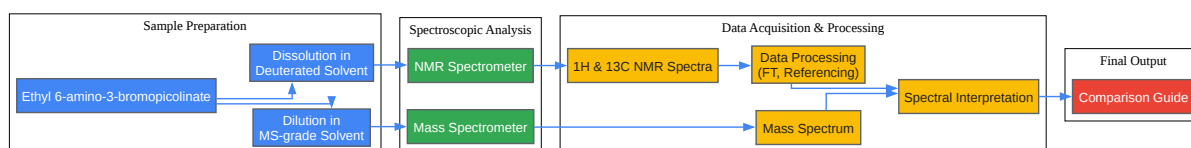
### Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10  $\mu g/mL$ ) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.[\[8\]](#)[\[9\]](#)

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Data Acquisition:
  - Acquire the mass spectrum in the appropriate mass range.
  - Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal and maximize the intensity of the ion of interest.
- Data Analysis: Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  in positive mode or  $[\text{M}-\text{H}]^-$  in negative mode) and any significant fragment ions. For compounds containing bromine, observe the characteristic isotopic pattern.<sup>[10][11]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **Ethyl 6-amino-3-bromopicolinate**.



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Caption: Workflow for Spectroscopic Analysis.

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